molecular formula C10H16O B14707779 2,5-Methano-1H-inden-1-ol, octahydro- CAS No. 20557-92-0

2,5-Methano-1H-inden-1-ol, octahydro-

Cat. No.: B14707779
CAS No.: 20557-92-0
M. Wt: 152.23 g/mol
InChI Key: AFELFXQFKNDFLD-UHFFFAOYSA-N
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Description

These molecules feature hydroxyl groups at distinct positions (1-, 7-, or 7,8-positions), influencing their physicochemical and biological properties. The core structure consists of a decalin-like bicyclic framework with methano bridging, conferring rigidity and stereochemical complexity.

Properties

CAS No.

20557-92-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-2-ol

InChI

InChI=1S/C10H16O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h6-11H,1-5H2

InChI Key

AFELFXQFKNDFLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1CC(C3)C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-1H-inden-1-ol, octahydro- typically involves the hydrogenation of 2,5-Methano-1H-indene, octahydro-. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,5-Methano-1H-inden-1-ol, octahydro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-1H-inden-1-ol, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Methano-1H-inden-1-ol, octahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Methano-1H-inden-1-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs, focusing on functional groups, molecular formulas, and key properties:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Properties Source
2,5-Methano-1H-inden-1-ol, octahydro- Not listed C₁₀H₁₆O ~152.23 Hydroxyl (1-position) Hypothetical; data extrapolated -
2,5-Methano-1H-inden-7-ol, octahydro- 55870-65-0 C₁₀H₁₆O 152.23 Hydroxyl (7-position) Melting point, solubility not listed
2,5-Methano-1H-indene-7,8-diol, octahydro- 58594-34-6 C₁₀H₁₆O₂ 168.23 Diol (7,8-positions) RetIndex: 1257
4,7-Methano-1H-inden-5-ol, octahydro-5-allyl- 60472-29-9 C₁₃H₂₀O 192.30 Hydroxyl, allyl substituent Exact mass: 192.1515; H-bond donors: 1
4,7-Methano-5H-inden-5-one, octahydro- Not listed C₁₀H₁₄O 150.22 Ketone (5-position) Data from NIST
2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro 51020-94-1 C₁₀H₁₄O₂ 166.22 Epoxide, hydroxyl Complexity: 240; PSA: 35.5 Ų

Key Observations:

  • Positional Isomerism : Hydroxyl group placement (e.g., 1- vs. 7-position) significantly alters polarity and hydrogen-bonding capacity, impacting solubility and bioactivity .
  • Functional Groups: The presence of epoxides (e.g., 51020-94-1) or ketones (e.g., 4,7-Methano-5H-inden-5-one) introduces reactivity differences. Epoxides are prone to ring-opening reactions, while ketones participate in redox processes .

Physicochemical Properties

  • Hydrogen Bonding: Compounds with diol groups (e.g., 58594-34-6) exhibit higher hydrogen-bond donor/acceptor counts (2 donors, 4 acceptors) compared to mono-hydroxy derivatives (1 donor, 2 acceptors) .
  • Molecular Complexity: Methano-indene derivatives exhibit high topological complexity (e.g., 240 for 51020-94-1 vs. 260 for 60472-29-9) due to fused rings and stereocenters .
  • Solubility: No explicit solubility data is available, but hydroxylated analogs are expected to have moderate water solubility, while allylated or ketone derivatives are more lipophilic .

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